2-((Z)-1-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
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Overview
Description
2-((Z)-1-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolo[3,2-a][1,3]benzimidazole core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-1-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multiple steps:
Formation of the Thiazolo[3,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer properties due to its structural similarity to other bioactive molecules.
Medicine
In medicine, it could be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((Z)-1-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((Z)-1-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-((Z)-1-{3,5-dichloro-2-[(2-bromobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Uniqueness
The uniqueness of 2-((Z)-1-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its specific substitution pattern. The presence of the fluorobenzyl group imparts distinct chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(2Z)-2-[[3,5-dichloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2FN2O2S/c24-15-9-14(21(16(25)11-15)30-12-13-5-1-2-6-17(13)26)10-20-22(29)28-19-8-4-3-7-18(19)27-23(28)31-20/h1-11H,12H2/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDXISSUIYERAC-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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